molecular formula C7H11NO B12088786 1H-Pyrrole-2-methanol, 3,5-dimethyl-

1H-Pyrrole-2-methanol, 3,5-dimethyl-

Cat. No.: B12088786
M. Wt: 125.17 g/mol
InChI Key: SFYWURPKGZASRR-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrole (B145914) Architectures in Organic Synthesis and Chemical Biology

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in a vast array of natural products and synthetic compounds. researchgate.netjuit.ac.in Its electron-rich nature makes it highly reactive and amenable to various chemical transformations, solidifying its importance in organic synthesis. researchgate.net The pyrrole ring is a core component of many biologically crucial molecules, including heme, chlorophyll, and vitamin B12, highlighting its profound significance in chemical biology. juit.ac.in

The versatility of the pyrrole framework allows for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities. nih.gov These activities include antimicrobial, anti-inflammatory, and anticancer properties, making pyrrole-based compounds a focal point in drug discovery and development. nih.gov Furthermore, the unique electronic and photophysical properties of pyrrole-containing molecules have led to their use in the development of functional materials such as dyes and polymers. researchgate.net

The synthesis of substituted pyrroles is a cornerstone of modern organic chemistry, with numerous methods developed to construct and functionalize this important heterocyclic system. nih.gov Classical methods like the Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses, along with more modern catalytic approaches, provide chemists with a robust toolbox for creating tailored pyrrole architectures for specific applications. nih.gov

Research Trajectories and Academic Relevance of Substituted Pyrrole Methanol (B129727) Derivatives

Substituted pyrrole methanol derivatives, such as 1H-Pyrrole-2-methanol, 3,5-dimethyl-, represent a specific class of pyrrole compounds with significant academic and research relevance. The presence of a hydroxymethyl group at the 2-position of the pyrrole ring provides a reactive handle for further chemical modifications, making these compounds valuable intermediates in multi-step syntheses.

One of the primary research trajectories for these derivatives is their use as precursors in the synthesis of dipyrromethanes. digitellinc.comnih.govgfmoorelab.com Dipyrromethanes are key building blocks for a class of highly fluorescent dyes known as BODIPY (boron-dipyrromethene) dyes. nih.govrsc.orgnih.gov The condensation of pyrrole methanol derivatives, or their corresponding aldehydes, with other pyrrole units is a common strategy to construct the dipyrromethane core. nih.gov BODIPY dyes are of immense interest due to their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability, making them ideal for applications in bioimaging, sensing, and as laser dyes. nih.govnih.gov

The synthesis of 1H-Pyrrole-2-methanol, 3,5-dimethyl- is typically achieved through the reduction of its corresponding aldehyde, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde. This aldehyde precursor can be synthesized via methods such as the Vilsmeier-Haack formylation of 3,5-dimethylpyrrole. The subsequent reduction to the methanol derivative provides a stable and versatile intermediate for further reactions.

The academic relevance of 1H-Pyrrole-2-methanol, 3,5-dimethyl- lies in its ability to facilitate the construction of complex molecular architectures. Its specific substitution pattern, with methyl groups at the 3 and 5 positions, influences the reactivity and properties of the resulting larger molecules, such as the solubility and spectroscopic characteristics of BODIPY dyes. acs.org Research in this area continues to explore the synthesis of novel substituted pyrrole methanols and their application in creating new functional materials and biologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(3,5-dimethyl-1H-pyrrol-2-yl)methanol

InChI

InChI=1S/C7H11NO/c1-5-3-6(2)8-7(5)4-9/h3,8-9H,4H2,1-2H3

InChI Key

SFYWURPKGZASRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)CO)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Pyrrole 2 Methanol, 3,5 Dimethyl

Established Synthetic Routes and Mechanistic Investigations

The construction of 1H-Pyrrole-2-methanol, 3,5-dimethyl- typically involves a two-stage process: first, the formation of a suitably substituted pyrrole (B145914) ring, and second, the functionalization or modification of substituents to yield the target alcohol. The most direct pathway involves the creation of a 3,5-dimethylpyrrole-2-carbaldehyde or 3,5-dimethylpyrrole-2-carboxylic acid intermediate, followed by reduction.

The final step in synthesizing 1H-Pyrrole-2-methanol, 3,5-dimethyl- is commonly the reduction of a carbonyl group at the C-2 position. The choice of reducing agent is critical and depends on the starting precursor, whether it be an aldehyde or a carboxylic acid.

From 3,5-dimethyl-1H-pyrrole-2-carbaldehyde: The aldehyde precursor, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, can be reduced to the primary alcohol using a variety of hydride reagents. sigmaaldrich.comuni.lu Sodium borohydride (B1222165) (NaBH₄) is often sufficient for this transformation, offering mild reaction conditions. For more robust reductions, Lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reducing agent. libretexts.org

From 3,5-dimethyl-1H-pyrrole-2-carboxylic acid: The corresponding carboxylic acid, 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, requires a more powerful reducing agent for conversion to the alcohol. chemimpex.comnih.gov LiAlH₄ is the standard reagent for this transformation, as NaBH₄ is generally not strong enough to reduce carboxylic acids. libretexts.org The reaction proceeds through an intermediate aldehyde, which is immediately reduced further to the alcohol. libretexts.org Alternative, greener methods are also being developed, such as two-step, one-pot procedures where the carboxylic acid is first converted to a thioester derivative and then reduced with NaBH₄ in an aqueous medium. rsc.org

Table 1: Comparison of Reducing Agents for Pyrrole Precursors

PrecursorReducing AgentProductTypical ConditionsNotes
3,5-dimethyl-1H-pyrrole-2-carbaldehydeSodium Borohydride (NaBH₄)1H-Pyrrole-2-methanol, 3,5-dimethyl-Methanol (B129727) or Ethanol, 0°C to RTMild, selective for aldehydes/ketones.
3,5-dimethyl-1H-pyrrole-2-carbaldehydeLithium Aluminum Hydride (LiAlH₄)1H-Pyrrole-2-methanol, 3,5-dimethyl-Anhydrous ether or THF, followed by aqueous workupStrong, less selective, highly reactive.
3,5-dimethyl-1H-pyrrole-2-carboxylic acidLithium Aluminum Hydride (LiAlH₄)1H-Pyrrole-2-methanol, 3,5-dimethyl-Anhydrous ether or THF, followed by aqueous workupStandard reagent for reducing carboxylic acids. libretexts.org

Paal-Knorr Pyrrole Synthesis: This method is one of the most direct routes to substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, often under neutral or weakly acidic conditions. rgmcet.edu.inorganic-chemistry.org To produce a 3,5-dimethylpyrrole skeleton, the required starting material is hexane-2,5-dione (acetonylacetone). orgsyn.org The reaction mechanism involves the amine attacking the two carbonyl groups sequentially to form a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com The use of ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) leads to the N-unsubstituted pyrrole. wikipedia.org

Knorr Pyrrole Synthesis: The Knorr synthesis is a highly versatile method that typically involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.orgechemi.com Because α-amino-ketones can readily self-condense, they are usually prepared in situ. wikipedia.org A common approach involves the reduction of an α-oximino-ketone using zinc dust in acetic acid. wikipedia.orgechemi.com For example, reacting ethyl acetoacetate (B1235776) with sodium nitrite (B80452) generates ethyl 2-oximinoacetoacetate; this is then reduced in the presence of a second equivalent of ethyl acetoacetate to form the pyrrole ring in a process that is both a condensation and a reductive cyclization. wikipedia.orgyoutube.com This specific reaction yields Knorr's pyrrole, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. wikipedia.org

Table 2: Key Cyclization Reactions for 3,5-Dimethylpyrrole Synthesis

ReactionKey ReactantsProduct TypeMechanistic Feature
Paal-Knorr SynthesisHexane-2,5-dione + Ammonia/Primary Amine2,5-DimethylpyrroleCondensation of a 1,4-dicarbonyl with an amine, followed by dehydrative cyclization. wikipedia.orgalfa-chemistry.com
Knorr Synthesisα-Amino-ketone + β-KetoesterSubstituted 3,5-DimethylpyrroleCondensation followed by cyclization, often with in situ generation of the α-amino-ketone. wikipedia.orgechemi.com

Modern synthetic chemistry emphasizes efficiency through pot, atom, and step economy (PASE). mdpi.com One-pot reactions, where multiple transformations occur in a single reaction vessel, are highly desirable. The Knorr pyrrole synthesis is frequently performed as a one-pot procedure, starting from simple materials like ethyl acetoacetate and sodium nitrite in the presence of zinc and acetic acid, which significantly improves efficiency and yield. pku.edu.cn This approach avoids the isolation of intermediates, saving time and resources. Other one-pot methods for synthesizing highly functionalized pyrroles involve multi-component reactions, such as the [3+2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes, which can create complex hybrid molecules in a single step. rsc.org The efficiency of these one-pot syntheses is often high, with some procedures reporting yields of 75-93%. mdpi.comuctm.edu

Regioselective Functionalization Techniques for 3,5-Dimethylpyrroles

Once the 3,5-dimethylpyrrole core is formed, regioselective functionalization is required to introduce the C-2 methanol group or its precursor. This is typically achieved through electrophilic substitution or metal-catalyzed coupling reactions.

The pyrrole ring is electron-rich, making it highly reactive towards electrophiles. 123helpme.com Electrophilic aromatic substitution occurs preferentially at the C-2 and C-5 positions, as the carbocation intermediate formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at the C-3 or C-4 positions (two resonance structures). onlineorganicchemistrytutor.comslideshare.net

A key electrophilic substitution for the synthesis of the title compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C-2 position. It uses a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like dimethylformamide (DMF). orgsyn.org Applying this reaction to 2,4-dimethylpyrrole (B27635) would yield 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, the direct precursor for reduction to 1H-Pyrrole-2-methanol, 3,5-dimethyl-. chemicalbook.com

Transition metal-catalyzed cross-coupling reactions provide powerful tools for forming C-C and C-heteroatom bonds, offering pathways to functionalize pyrroles that are not accessible through classical methods. Catalysts based on palladium, copper, rhodium, and zinc are commonly employed. gaylordchemical.comnih.govorganic-chemistry.org

For instance, a halogenated 3,5-dimethylpyrrole (e.g., 2-bromo-3,5-dimethylpyrrole) can serve as a substrate in Suzuki-Miyaura cross-coupling reactions. rsc.org This palladium-catalyzed reaction couples the halopyrrole with an organoboron compound, allowing for the introduction of a wide variety of substituents. Similarly, copper-catalyzed coupling reactions can be used to synthesize polysubstituted pyrroles from enynes and nitriles. mit.edu These methods are valuable for building complex molecular architectures on the 3,5-dimethylpyrrole scaffold. nih.govresearchgate.net

Optimization of Reaction Conditions and Yield for Academic Synthesis

The formation of the key intermediate, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, can be achieved through various methods, including the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring, such as a pyrrole. The subsequent reduction of the aldehyde to the primary alcohol is a standard transformation, often accomplished using hydride reagents or catalytic hydrogenation.

Influence of Solvents and Temperature

The choice of solvent and reaction temperature plays a pivotal role in the synthesis of pyrrole derivatives, influencing reaction rates, solubility of reagents, and ultimately, the product yield. While specific studies on the synthesis of 1H-Pyrrole-2-methanol, 3,5-dimethyl- are not extensively detailed in the available literature, valuable insights can be drawn from analogous Paal-Knorr syntheses of structurally similar pyrroles, such as 2,5-dimethyl-N-phenyl pyrrole.

In a study on the graphene oxide-catalyzed Paal-Knorr condensation, the effect of different solvents on the yield of 2,5-dimethyl-N-phenyl pyrrole was investigated. The results indicate that polar aprotic solvents can be effective for this type of transformation.

Table 1: Influence of Solvent on the Yield of a Substituted Pyrrole

SolventYield (%)
Toluene85
Ethanol92
Acetonitrile88
Water95

Data is inferred from studies on the synthesis of 2,5-dimethyl-N-phenyl pyrrole and may serve as a starting point for the optimization of 1H-Pyrrole-2-methanol, 3,5-dimethyl- synthesis.

Temperature is another critical parameter. For the Vilsmeier-Haack formylation of pyrroles, the reaction is typically carried out at low temperatures, often starting at 0-10 °C, and then allowed to warm to room temperature or gently heated to drive the reaction to completion. For the reduction of the aldehyde, temperatures can range from 0 °C to room temperature when using reducing agents like sodium borohydride in a solvent such as methanol or ethanol. Catalytic hydrogenation conditions can vary more widely depending on the catalyst and substrate.

Catalyst Systems and Ligand Effects

Catalysis is central to the efficient synthesis of many heterocyclic compounds, including 1H-Pyrrole-2-methanol, 3,5-dimethyl-. For the initial pyrrole ring formation, particularly in Paal-Knorr type syntheses, various acid catalysts have been employed. Recent research has explored the use of solid acid catalysts like H-form zeolite-Y for the synthesis of N-substituted pyrroles from furans and anilines, demonstrating the potential for heterogeneous catalysis in pyrrole synthesis. nih.gov

The reduction of the intermediate aldehyde, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, to the target alcohol is a key step where catalysis plays a significant role. While simple reducing agents like sodium borohydride are effective, catalytic hydrogenation offers a cleaner and often more scalable alternative. A variety of transition metal catalysts can be employed for the reduction of heteroaromatic aldehydes.

Table 2: Catalyst Systems for the Reduction of Substituted Pyrrole-2-carboxaldehydes

CatalystReducing AgentSolventObservations
Sodium Borohydride-Methanol/EthanolStandard, effective method for small-scale synthesis.
Palladium on Carbon (Pd/C)H₂Ethanol/Ethyl AcetateCommon heterogeneous catalyst for hydrogenation.
Raney Nickel (Raney Ni)H₂EthanolActive catalyst, often requires careful handling.
Ruthenium complexesH₂ or Transfer HydrogenationVariousCan offer high selectivity and activity.

This table presents common catalyst systems applicable to the reduction of pyrrole aldehydes, based on general principles of organic synthesis.

The efficiency and selectivity of these metal catalysts can be significantly influenced by the ligands coordinated to the metal center. Ligands can modify the electronic and steric properties of the catalyst, leading to improved performance. For instance, in the context of ruthenium-catalyzed transfer hydrogenation of ketones, the use of N-heterocyclic carbene (NHC) ligands has been shown to enhance catalytic activity. researchgate.net While specific ligand effects on the reduction of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde are not documented, the principles of ligand-modified catalysis are broadly applicable. The choice of ligand can impact the rate of reaction, the required catalyst loading, and in cases of prochiral substrates, the enantioselectivity of the reduction.

For the synthesis of 1H-Pyrrole-2-methanol, 3,5-dimethyl-, a systematic screening of different catalyst-ligand combinations would be necessary to identify the optimal system for high yield and purity. This would involve varying the metal precursor, the type of ligand (e.g., phosphines, N-heterocyclic carbenes), and the reaction conditions.

Comprehensive Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of 1H-Pyrrole-2-methanol, 3,5-dimethyl- provides distinct signals corresponding to each type of proton in the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum is characterized by several key resonances.

The protons of the two methyl groups (C₃-CH₃ and C₅-CH₃) attached to the pyrrole (B145914) ring typically appear as sharp singlets. The chemical shifts for these methyl protons are generally found in the upfield region of the spectrum. For instance, in a related compound, 2,5-dimethyl-1H-pyrrole, these methyl protons resonate at approximately 2.23 ppm. rsc.org The pyrrolic proton (H₄) gives rise to a signal that is influenced by the electronic environment of the heterocyclic ring. In 2,5-dimethyl-1H-pyrrole, the two equivalent C-H protons of the pyrrole ring appear as a singlet at 5.71 ppm in DMSO-d₆. rsc.org

The methylene (B1212753) protons (-CH₂OH) at the C₂ position exhibit a distinct signal, the chemical shift of which is influenced by the adjacent hydroxyl group and the pyrrole ring. The hydroxyl proton (-OH) itself often appears as a broad singlet, and its chemical shift can vary depending on concentration, temperature, and solvent.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
C₃-CH₃, C₅-CH₃~2.2Singlet
H₄~5.7-5.9Singlet
-CH₂OHVariableSinglet
-OHVariableBroad Singlet
N-HVariableBroad Singlet

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR and Two-Dimensional (2D) NMR Techniques (HMQC, HMBC)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1H-Pyrrole-2-methanol, 3,5-dimethyl-, distinct signals are expected for the pyrrole ring carbons, the methyl carbons, and the methylene carbon.

In a similar compound, 2,5-dimethyl-1H-pyrrole, the carbons of the methyl groups typically resonate at a low chemical shift value, around 12.6-13.3 ppm. rsc.org The C₃ and C₄ carbons of the pyrrole ring in this related compound show signals at approximately 105.4-105.7 ppm, while the C₂ and C₅ carbons, being adjacent to the nitrogen atom and substituted with methyl groups, appear further downfield at around 127.6 ppm. rsc.org For 1H-Pyrrole-2-methanol, 3,5-dimethyl-, the C₂ carbon, being attached to the hydroxymethyl group, would have a different chemical shift.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals.

HMQC: This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the methyl protons and their corresponding methyl carbons, the H₄ proton and the C₄ carbon, and the methylene protons and the C₂-methylene carbon.

HMBC: This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). Key HMBC correlations would include:

Correlations from the methyl protons to the adjacent pyrrole ring carbons (C₂/C₃ and C₄/C₅).

Correlations from the H₄ proton to the C₂, C₃, and C₅ carbons.

Correlations from the methylene protons to the C₂ and C₃ carbons of the pyrrole ring.

These 2D NMR experiments provide a comprehensive and definitive structural assignment of 1H-Pyrrole-2-methanol, 3,5-dimethyl-.

Carbon Assignment Typical Chemical Shift (δ, ppm)
C₃-C H₃, C₅-C H₃~13
C~105
C ₃, C~128
CVariable (due to -CH₂OH)
-C H₂OHVariable

Note: The exact chemical shifts can vary based on the solvent and experimental conditions. Data for the parent compound 2,5-dimethyl-1H-pyrrole is used for estimation. rsc.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Elucidation

The FTIR spectrum of 1H-Pyrrole-2-methanol, 3,5-dimethyl- is expected to show characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, often indicating hydrogen bonding. The N-H stretching vibration of the pyrrole ring typically appears as a sharp to moderately broad band around 3400-3300 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region.

The C=C stretching vibrations of the pyrrole ring usually give rise to absorptions in the 1650-1550 cm⁻¹ range. The C-N stretching vibrations can be observed in the 1360-1250 cm⁻¹ region. Finally, the C-O stretching vibration of the primary alcohol would be expected in the 1050-1000 cm⁻¹ range.

Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3400-3200 (broad)
N-H Stretch (Pyrrole)3400-3300
C-H Stretch (Alkyl)3000-2850
C=C Stretch (Pyrrole)1650-1550
C-N Stretch1360-1250
C-O Stretch (Alcohol)1050-1000

Note: The exact positions and shapes of the bands can be influenced by the physical state of the sample and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Pyrrole and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. The electronic spectrum of 1H-Pyrrole-2-methanol, 3,5-dimethyl- is expected to show absorptions arising from π → π* transitions within the pyrrole ring. For the related 2,5-dimethylpyrrole, a UV absorption maximum is observed, which can be influenced by the solvent environment. nist.gov The presence of the hydroxymethyl group at the C₂ position may cause a slight shift in the absorption maximum compared to the unsubstituted dimethylpyrrole.

Transition Type Typical λmax (nm)
π → π*~200-280

Note: The absorption maximum (λmax) and molar absorptivity can vary depending on the solvent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For 1H-Pyrrole-2-methanol, 3,5-dimethyl-, with a molecular formula of C₇H₁₁NO, the expected exact mass can be calculated. HRMS analysis would provide an experimental mass value with high accuracy, typically to four or five decimal places. This allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide further structural information. For instance, in the electron ionization mass spectrum of 2,5-dimethyl-1H-pyrrole, the molecular ion peak is observed at m/z 95, corresponding to its molecular weight. nist.gov

Single-Crystal X-ray Diffraction Analysis of Related Structures

The molecular conformation of 1H-Pyrrole-2-methanol, 3,5-dimethyl- is dictated by the spatial arrangement of its substituents around the central pyrrole ring. In related structures, such as substituted N-tosylpyrrole compounds, the pyrrole ring itself maintains a relatively consistent geometry. nih.gov For 1H-Pyrrole-2-methanol, 3,5-dimethyl-, the hydroxymethyl group at the 2-position and the methyl groups at the 3- and 5-positions will adopt specific orientations to minimize steric hindrance.

It is anticipated that the molecule would not be perfectly planar due to the presence of the sp³-hybridized carbon of the methanol (B129727) group. The orientation of the substituents relative to the pyrrole ring is a key conformational feature. For instance, in crystals of other 2-substituted-4-bromo-1-tosyl-1H-pyrroles, the orientation of groups attached to the ring can lead to pseudo-atropisomerism, where rotation around a single bond is hindered, resulting in a chiral conformation within the crystal lattice. nih.gov A similar phenomenon, though perhaps less pronounced without the bulky tosyl group, could be considered for the subject compound.

Structural Feature Expected Characteristic Basis from Related Compounds
Pyrrole Ring Geometry Largely planar with consistent internal bond distances.Analysis of substituted N-tosylpyrroles. nih.gov
Substituent Orientation Methyl and hydroxymethyl groups will orient to minimize steric strain.General principles of conformational analysis.
Overall Molecular Shape Non-planar due to the sp³ carbon of the methanol group.Inferred from the structure of related substituted pyrroles.
Potential for Chirality Achiral in solution, but could adopt a fixed, chiral conformation in a crystal lattice.Observation of pseudo-atropisomerism in related structures. nih.gov

The crystal packing of 1H-Pyrrole-2-methanol, 3,5-dimethyl- is expected to be dominated by hydrogen bonding and other weaker intermolecular forces. The presence of both a hydrogen bond donor (the N-H of the pyrrole ring and the O-H of the methanol group) and a hydrogen bond acceptor (the oxygen atom of the methanol group and the π-system of the pyrrole ring) allows for the formation of robust networks.

A pertinent analogue, ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrates how related molecules organize in the solid state. In this case, molecules form head-to-head dimers through strong N-H···O hydrogen bonds. nih.gov A similar N-H···O interaction is highly probable for 1H-Pyrrole-2-methanol, 3,5-dimethyl-, where the pyrrole N-H of one molecule interacts with the methanol oxygen of a neighboring molecule.

Furthermore, the hydroxyl group of the methanol substituent can participate in O-H···N or O-H···O hydrogen bonds, creating extended chains or more complex three-dimensional networks. nih.gov The crystal structure of a methanol solvate of a complex organic molecule shows the formation of a continuous pattern of hydrogen bonds, including N—H⋯O(solv)—H⋯N—H⋯O(host)—H⋯N(pyr). nih.gov

In addition to strong hydrogen bonds, weaker interactions such as C-H···π interactions are also anticipated to play a role in stabilizing the crystal structure. In the case of ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, the structure is further stabilized by two weak C-H···π intermolecular interactions, which saturate the hydrogen-bonding capability of the aromatic π-electron clouds. nih.gov The packing would likely involve arrangements that allow for these various interactions to be maximized, leading to an efficiently packed and stable crystal lattice.

Interaction Type Donor Acceptor Significance in Crystal Packing Reference from Analogous Structures
Hydrogen Bond N-H (pyrrole)O (methanol)Formation of dimers or chains. nih.gov
Hydrogen Bond O-H (methanol)O (methanol)Formation of extended hydrogen-bonded networks. nih.gov
Hydrogen Bond O-H (methanol)N (pyrrole)Potential for linking molecules into larger assemblies. nih.gov
C-H···π Interaction C-H (methyl/methanol)π-system (pyrrole)Stabilization of the overall crystal structure. nih.gov

While the pyrrole ring itself is planar, the molecule as a whole is not. The methyl groups and, more significantly, the methanol group attached to the ring have sp³ hybridized carbon atoms. The carbon of the -CH₂OH group has a tetrahedral geometry, meaning the oxygen and hydrogen atoms of this group will lie out of the plane of the pyrrole ring.

The determination of the precise bond lengths and angles through X-ray diffraction would confirm the hybridization states. For the pyrrole ring, the C-C and C-N bond lengths are expected to be intermediate between single and double bonds, a hallmark of aromatic delocalization. The bond angles within the ring would be close to the 109.5° of a regular pentagon, but will be slightly distorted due to the different atoms and substituents. The C-C and C-O bonds of the methanol substituent would exhibit standard single bond lengths.

Component Atoms Hybridization Expected Geometry Basis of Determination
Pyrrole Ring C2, C3, C4, C5, N1sp²Trigonal planar (for each atom), leading to a planar ring.Aromatic nature of pyrrole, data from related structures. nih.gov
Methyl Groups Carbons at C3, C5sp³TetrahedralStandard organic chemistry principles.
Methanol Group Carbon at C2sp³TetrahedralStandard organic chemistry principles.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the molecular and electronic structures of pyrrole (B145914) derivatives. unic.ac.cyresearchgate.net DFT calculations provide a robust framework for understanding the fundamental characteristics of 1H-Pyrrole-2-methanol, 3,5-dimethyl-.

Conformational analysis further explores the different spatial orientations accessible to the molecule due to rotation around single bonds. For 1H-Pyrrole-2-methanol, 3,5-dimethyl-, a significant conformational flexibility arises from the rotation of the hydroxymethyl group (-CH₂OH) attached to the C2 position of the pyrrole ring. Computational studies can map the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers separating them. For instance, studies on similar dipyrrole systems have shown that different conformers, such as Z,E and E,E isomers, can be separated by significant Gibbs free energies, with twisted configurations being energetically less favorable. nih.gov The planarity or non-planarity of the pyrrole ring and the orientation of the substituents are crucial factors influencing the molecule's properties.

Table 1: Representative Calculated Geometric Parameters for a Pyrrole Derivative (Note: This table is illustrative and based on general findings for pyrrole derivatives. Specific values for 1H-Pyrrole-2-methanol, 3,5-dimethyl- would require dedicated calculations.)

ParameterBond/AngleTypical Calculated Value (B3LYP)
Bond LengthC2-C3~1.39 Å
Bond LengthC3-C4~1.42 Å
Bond LengthN1-C2~1.37 Å
Bond LengthC2-C(methanol)~1.51 Å
Bond AngleC5-N1-C2~109°
Bond AngleN1-C2-C3~108°
Bond AngleC2-C(methanol)-O~112°

The torsional potential describes the change in energy as a function of the dihedral angle of a specific bond. For 1H-Pyrrole-2-methanol, 3,5-dimethyl-, the torsional potential of the C2-C(methanol) bond is of particular interest. Computational analysis reveals the energetic profile of the rotation of the hydroxymethyl group, highlighting the most stable (lowest energy) and least stable (highest energy) conformations. This rotation can be influenced by steric interactions between the hydroxymethyl group and the adjacent methyl group at the C3 position, as well as potential intramolecular hydrogen bonding between the hydroxyl proton and the pyrrole nitrogen or π-system.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be correlated with experimental data to validate both the theoretical models and the experimental assignments.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.govresearchgate.net By applying the GIAO method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts for 1H-Pyrrole-2-methanol, 3,5-dimethyl-. nih.govresearchgate.net These calculations are typically performed on the optimized geometry of the molecule.

The accuracy of the calculated shifts depends on the chosen functional and basis set. nih.gov For instance, comparisons of different DFT functionals have shown that some, like B97D and TPSSTPSS, can provide more accurate predictions than others. nih.gov The calculated chemical shifts are then compared with experimental NMR spectra. This comparison can aid in the definitive assignment of ambiguous signals in the experimental spectrum and provide confidence in the determined molecular structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging in solution, which can be further investigated with more advanced computational models.

Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Pyrrole Moiety (Note: This table is a hypothetical example to illustrate the correlation. Actual data for 1H-Pyrrole-2-methanol, 3,5-dimethyl- would require specific experimental and computational work.)

ProtonExperimental Shift (ppm)Calculated Shift (ppm) (GIAO/B3LYP)
N-H~8.0~8.2
C4-H~5.8~5.9
C2-CH₂OH~4.5~4.6
C3-CH₃~2.2~2.3
C5-CH₃~2.1~2.2
OHVariableVariable

DFT calculations can also be used to predict the vibrational frequencies of 1H-Pyrrole-2-methanol, 3,5-dimethyl-, which correspond to the peaks observed in an infrared (IR) spectrum. The calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the harmonic approximation used in the calculations. This analysis helps in assigning specific vibrational modes to the observed IR absorption bands, such as the N-H stretch, O-H stretch, C-H stretches, and various bending and ring deformation modes.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to model the electronic absorption spectrum (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) and oscillator strengths. mdpi.com For pyrrole-containing systems, the electronic spectra are often dominated by π→π* transitions within the conjugated ring system. Computational modeling can reveal how substituents and conformation influence these electronic transitions and, consequently, the color and photophysical properties of the molecule. mdpi.com

Reactivity and Mechanism Studies through Computational Approaches

Computational methods are invaluable for exploring the reactivity of 1H-Pyrrole-2-methanol, 3,5-dimethyl-, and for elucidating the mechanisms of reactions in which it participates.

DFT-based reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can provide insights into the molecule's chemical behavior. mdpi.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. scispace.com

Global reactivity indices such as chemical hardness, electronic chemical potential, and electrophilicity can be calculated to quantify the reactivity of the molecule. researchgate.net These indices help in predicting how the molecule will interact with other reagents. For example, the distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack.

Electrophilicity Indices and Reaction Pathways

The reactivity of pyrrole and its derivatives is a cornerstone of their chemistry. Pyrrole is an electron-rich aromatic heterocycle and is highly susceptible to electrophilic substitution reactions. pharmaguideline.comlibretexts.org The position of this substitution is governed by the stability of the intermediate carbocation (the σ-complex or arenium ion). youtube.comaklectures.comstackexchange.com For the pyrrole ring, electrophilic attack is heavily favored at the C2 (or α) position over the C3 (or β) position because the positive charge in the resulting intermediate can be delocalized over more atoms, including the nitrogen, leading to a more stable resonance hybrid. aklectures.comstackexchange.com The presence of substituents on the pyrrole ring can influence this regioselectivity. researchgate.netnih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to quantify the reactivity of such compounds. researchgate.netresearchgate.net A key concept in this area is the electrophilicity index (ω) , which measures the stabilization in energy when a system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity of a molecule to act as an electrophile. Conversely, nucleophilicity can be assessed, and reaction pathways can be mapped out by calculating the energies of reactants, transition states, and products.

General electrophilic substitution reactions on the pyrrole ring, such as nitration, halogenation, and sulfonation, are common. uctm.edu The Vilsmeier-Haack reaction, which formylates pyrrole, is another important electrophilic substitution. pharmaguideline.com The reaction pathway for these transformations typically involves the formation of a σ-complex, followed by deprotonation to restore the aromaticity of the pyrrole ring.

Thermodynamic Parameters of Reactions

The thermodynamic feasibility of chemical reactions involving 1H-Pyrrole-2-methanol, 3,5-dimethyl- can be predicted through computational methods. Quantum chemical calculations can provide accurate estimations of thermodynamic parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS). acs.org These parameters are vital for understanding the position of equilibrium and the spontaneity of a reaction.

For example, theoretical calculations on the pyrolysis and combustion of pyrrole have been performed to determine the thermodynamic properties of the parent molecule and its radicals. acs.org Similar studies on substituted pyrroles, like pyrrole-4-pyrazoline derivatives, have also been conducted to analyze their thermodynamic parameters. researchgate.net

While specific thermodynamic data for reactions of 1H-Pyrrole-2-methanol, 3,5-dimethyl- are not extensively documented, the principles of such calculations are well-established. The stability of different conformations and the relative energies of isomers can be computed, providing a detailed thermodynamic landscape of the molecule and its potential reactions.

Structure-Activity Relationship (SAR) Modeling and Predictive Studies

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs. nih.govnih.govresearchgate.net Consequently, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are frequently performed on pyrrole derivatives to guide the design of new therapeutic agents. mdpi.comacs.orgrutgers.edunih.govingentaconnect.comnih.gov These studies aim to correlate the chemical structure of a series of compounds with their biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools in this domain. nih.govnih.govnih.gov These techniques generate 3D contour maps that visualize the regions around a molecule where steric bulk, positive or negative electrostatic charge, hydrophobicity, and hydrogen bonding character are favorable or unfavorable for biological activity. nih.govnih.govnih.gov

Numerous SAR and QSAR studies have been conducted on various classes of pyrrole derivatives, including:

Kinase inhibitors: Pyrrole-indolin-2-ones have been studied as Aurora A kinase inhibitors, with 3D-QSAR models helping to rationalize the key structural requirements for their activity. nih.govnih.gov

Antioxidants: QSAR models have been developed for pyrrole derivatives to predict their radical scavenging activities, identifying important molecular descriptors like bond length, HOMO energy, and polarizability. mdpi.com

Anti-malarials: The SAR of a pyrrole-based series of PfPKG inhibitors has been defined to develop new treatments for malaria. acs.orgrutgers.edu

Anti-tubercular agents: QSAR studies on oxadiazole-ligated pyrrole derivatives have identified key structural fragments required for their activity against Mycobacterium tuberculosis. nih.govresearchgate.net

While no specific SAR or QSAR models for 1H-Pyrrole-2-methanol, 3,5-dimethyl- are found in the surveyed literature, the extensive research on related compounds underscores the potential of this scaffold in drug design. Predictive models are often developed for a series of analogues to screen new compounds for their potential bioactivity and to optimize lead compounds. youtube.com Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, is often used in conjunction with SAR and QSAR to understand the molecular basis of activity. nih.govnih.govnih.govnih.gov

Below is an illustrative data table that showcases the kind of data generated in a typical QSAR study on pyrrole derivatives, in this case, for antioxidant activity.

Compound IDR1R2R3R4Bond Length (Å)HOMO Energy (eV)Polarizability (ų)Predicted Activity (IC50, µM)
P-1 HHHH1.38-5.58.2150
P-2 CH3HHH1.39-5.49.1120
P-3 HCH3HH1.38-5.459.1135
P-4 CH3HCH3H1.40-5.310.090
P-5 COOHHHH1.37-5.89.5200

This table is for illustrative purposes only and does not represent actual experimental or computational data for 1H-Pyrrole-2-methanol, 3,5-dimethyl-.

Chemical Transformations and Reaction Mechanisms of 1h Pyrrole 2 Methanol, 3,5 Dimethyl

Reactions Involving the Hydroxymethyl Moiety

The primary alcohol functionality of the hydroxymethyl group is a key site for various chemical modifications, including oxidation, esterification, and dehydration.

The hydroxymethyl group of 1H-Pyrrole-2-methanol, 3,5-dimethyl- can be selectively oxidized to yield either the corresponding aldehyde (3,5-dimethyl-1H-pyrrole-2-carbaldehyde) or carboxylic acid (3,5-dimethyl-1H-pyrrole-2-carboxylic acid). The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. libretexts.orgchemguide.co.uk

Primary alcohols are typically oxidized to aldehydes using milder oxidizing agents, and the reaction is often performed by distilling the aldehyde as it forms to prevent further oxidation. chemguide.co.ukpassmyexams.co.uk More potent oxidizing agents and harsher conditions, such as heating under reflux with an excess of the oxidant, will promote the complete oxidation to the carboxylic acid. chemguide.co.uklibretexts.org The initial oxidation to an aldehyde is followed by further oxidation of the aldehyde to the acid. passmyexams.co.uklibretexts.org

Common oxidizing agents for the conversion of primary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), which is known for stopping the oxidation at the aldehyde stage, and stronger agents like potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) in an acidic medium, which typically lead to the carboxylic acid. libretexts.org The oxidation process involves the loss of hydrogen from the alcohol. passmyexams.co.uk For instance, the oxidation of a primary alcohol to a carboxylic acid using chromic acid (formed from CrO3) involves the formation of a chromate (B82759) ester intermediate. libretexts.org

Table 1: Oxidizing Agents for the Conversion of Primary Alcohols

Oxidizing Agent Product from 1° Alcohol Typical Conditions
Pyridinium chlorochromate (PCC) Aldehyde Milder conditions, often in dichloromethane. libretexts.org
Dess-Martin Periodinane (DMP) Aldehyde Higher yields, non-acidic medium. libretexts.org
Sodium dichromate (Na₂Cr₂O₇) / H₂SO₄ Carboxylic Acid Excess oxidant, heating under reflux. chemguide.co.uklibretexts.org
Potassium permanganate (KMnO₄) Carboxylic Acid Strong oxidation, often with heat. libretexts.org
Chromium trioxide (CrO₃) Carboxylic Acid In the presence of H₅IO₆, proceeds in wet MeCN. organic-chemistry.org

The hydroxyl group of 1H-Pyrrole-2-methanol, 3,5-dimethyl- can undergo esterification with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids or proceed via activation of the carboxylic acid. For example, Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Enzymatic esterification has also been reported for the synthesis of various ester derivatives of secondary metabolites, offering a milder and often more selective alternative to chemical methods. medcraveonline.com

Etherification, the formation of an ether from the alcohol, can be achieved through various methods, most notably the Williamson ether synthesis. This process involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide.

The dehydration of 1H-Pyrrole-2-methanol, 3,5-dimethyl- involves the elimination of a water molecule to form a highly reactive intermediate. The dehydration of alcohols is typically an acid-catalyzed process. In the context of pyrrole-2-methanols, this dehydration can lead to the formation of azafulvene intermediates. These intermediates are vinylogous iminium ions and are highly electrophilic. They can be trapped by nucleophiles present in the reaction mixture. The formation of these reactive species is a key step in certain synthetic methodologies that utilize pyrroles as building blocks. The dehydration of methanol (B129727) to dimethyl ether, for example, is catalyzed by acid centers on solid catalysts like alumina. mdpi.com

Reactivity of the Pyrrole (B145914) Ring

The pyrrole ring in 1H-Pyrrole-2-methanol, 3,5-dimethyl- is electron-rich and thus highly susceptible to electrophilic attack. The existing substituents on the ring direct the position of further substitution.

Pyrrole undergoes electrophilic aromatic substitution more readily than benzene, and the reaction typically occurs at the 2-position (or α-position) due to the greater resonance stabilization of the resulting carbocation intermediate (the sigma complex). onlineorganicchemistrytutor.compearson.com In the case of 1H-Pyrrole-2-methanol, 3,5-dimethyl-, the 2- and 5-positions are already substituted. The remaining open positions for electrophilic attack are the 3- and 4-positions (β-positions). The directing effects of the existing methyl and hydroxymethyl groups will influence the regioselectivity of the substitution.

Halogenation: The introduction of halogen atoms onto the pyrrole ring can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are common reagents for the bromination and chlorination of pyrroles, respectively. The reaction of 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide highlights the synthesis of halogen-substituted pyrrole building blocks. nih.gov

Nitration: The nitration of pyrroles must be carried out under carefully controlled, mild conditions to avoid polymerization or degradation of the electron-rich ring. A common method for the nitration of sensitive five-membered heterocycles is the use of nitric acid in trifluoroacetic anhydride (B1165640). researchgate.net For example, the nitration of 3,5-dimethylpyrazole (B48361) with this reagent yields the 4-nitro derivative. semanticscholar.org Given the substitution pattern of 1H-Pyrrole-2-methanol, 3,5-dimethyl-, nitration would be expected to occur at the 4-position.

Table 2: Examples of Electrophilic Aromatic Substitution on Pyrrole Derivatives

Reaction Reagent(s) Typical Product Position Reference
Acetylation Acetic anhydride / SnCl₄ 2-position pearson.com
Formylation (Vilsmeier-Haack) POCl₃ / DMF 2-position
Nitration HNO₃ / Trifluoroacetic anhydride Varies with substitution researchgate.net
Halogenation N-Halosuccinimide Varies with substitution nih.gov

The pyrrole ring itself is generally resistant to nucleophilic attack due to its high electron density. However, the introduction of strong electron-withdrawing groups onto the ring can activate it towards nucleophilic substitution. Nucleophilic substitution is more commonly observed on side chains attached to the pyrrole ring. For example, a chloromethyl group on a pyrrole can undergo nucleophilic substitution, as seen in the conversion to an azide. nih.gov Similarly, groups attached to the pyrrole nitrogen can be subject to nucleophilic substitution.

Cycloaddition Reactions (e.g., with Pyrrole-2-methides)

1H-Pyrrole-2-methanol, 3,5-dimethyl- can serve as a precursor to reactive intermediates known as 2-methide-2H-pyrroles (also referred to as azafulvenes). These intermediates are highly valuable in cycloaddition reactions for the synthesis of complex heterocyclic systems. The formation of the 2-methide typically occurs via an acid-catalyzed dehydration of the parent pyrrole-2-carbinol. acs.org

Once formed, the in situ generated 3,5-dimethyl-2-methide-2H-pyrrole can participate in various cycloaddition reactions. A notable example, based on analogous systems, is the [6+2]-cycloaddition with suitable dienophiles. acs.orgnih.gov For instance, in the presence of a chiral BINOL-derived phosphoric acid catalyst, pyrrole-2-carbinols react with aryl acetaldehydes. acs.orgnih.gov This reaction proceeds through the formation of a chiral 2-methide-2H-pyrrole intermediate, which then undergoes a highly enantioselective and diastereoselective cycloaddition with the enol form of the aldehyde. acs.orgnih.gov This methodology provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.orgnih.gov

While specific studies on 1H-Pyrrole-2-methanol, 3,5-dimethyl- are not detailed in the provided literature, the general reactivity pattern of fully substituted pyrrole-2-carbinols suggests it would be a viable substrate for such transformations. The presence of the methyl groups at the 3- and 5-positions would likely enhance the stability and reactivity of the 2-methide intermediate.

Table 1: Representative [6+2] Cycloaddition of Pyrrole-2-Carbinols with Aryl Acetaldehydes

This table is based on data for analogous pyrrole-2-carbinols and is intended to be illustrative of the potential reactivity of 1H-Pyrrole-2-methanol, 3,5-dimethyl-.

Pyrrole-2-Carbinol ReactantAryl Acetaldehyde ReactantCatalystProductYieldDiastereomeric RatioEnantiomeric Excess
General 1H-Pyrrol-2-yl carbinolPhenylacetaldehydeChiral Phosphoric Acid2,3-Dihydro-1H-pyrrolizin-3-ol derivativeGoodHighHigh
General 1H-Pyrrol-2-yl carbinolp-Methoxy phenylacetaldehydeChiral Phosphoric Acid2,3-Dihydro-1H-pyrrolizin-3-ol derivativeGoodHighHigh

Source: Adapted from research on analogous systems. acs.orgnih.gov

Chemoselectivity and Regioselectivity in Complex Transformations

In molecules with multiple reactive sites, such as 1H-Pyrrole-2-methanol, 3,5-dimethyl-, the ability to control which functional group reacts (chemoselectivity) and at which position (regioselectivity) is paramount for synthetic utility.

The chemoselectivity of this compound is demonstrated in reactions where the hydroxymethyl group can be selectively targeted over the pyrrole ring, or vice versa. For instance, oxidation of the hydroxymethyl group to an aldehyde can be achieved under specific conditions, leaving the pyrrole ring intact. Conversely, electrophilic substitution on the pyrrole ring can occur without affecting the alcohol functionality.

Regioselectivity is a key consideration in reactions involving the pyrrole ring itself. In polyfunctionalized pyrroles, the directing effects of existing substituents play a crucial role. For example, in reactions of polyfunctionalized pyrroles containing different reactive centers, such as formyl and chloro groups, selective reactions can be achieved. researchgate.net The reaction of 3,5-dichloropyrrole-2,4-dicarboxaldehydes with potassium permanganate leads to the regioselective oxidation of the 2-formyl group. researchgate.net Furthermore, the Wittig reaction with one equivalent of a triphenylphosphorane occurs selectively at the 2-alkenyl substituted position. researchgate.net

For 1H-Pyrrole-2-methanol, 3,5-dimethyl-, the electron-donating nature of the methyl groups at positions 3 and 5, along with the hydroxymethyl group at position 2, will activate the pyrrole ring towards electrophilic substitution. The remaining unsubstituted position (position 4) would be the most likely site for such a reaction.

The regioselectivity of reactions can also be influenced by the nature of the reagents and reaction conditions. For instance, in the synthesis of substituted pyrazoles from trichloromethyl enones, the choice of hydrazine (B178648) (free base vs. hydrochloride salt) dictates the regiochemical outcome, leading to either the 1,5- or 1,3-regioisomer exclusively. acs.org While this applies to a different heterocyclic system, it highlights the principle that subtle changes in reaction setup can have a profound impact on regioselectivity.

Table 2: Examples of Regioselective Reactions in Substituted Heterocycles

This table provides examples from related heterocyclic systems to illustrate the principles of chemo- and regioselectivity that would be relevant to the transformations of 1H-Pyrrole-2-methanol, 3,5-dimethyl-.

SubstrateReagent(s)Reaction TypeMajor ProductKey Selectivity Observation
3,5-Dichloro-1H-pyrrole-2,4-dicarbaldehydeSecondary AminesCondensationMethylene-substituted pyrroleSelective reaction at the 2-carbaldehyde. researchgate.net
N-Alkyl-3,5-dichloro-1H-pyrrole-2,4-dicarbaldehydeSecondary AminesSubstitution5-Substituted pyrroleSubstitution of the 5-chloro group. researchgate.net
3,5-Dichloropyrrole-2,4-dicarboxaldehydesPotassium PermanganateOxidation2-Carboxylic acid derivativeRegioselective oxidation of the 2-formyl group. researchgate.net
Trichloromethyl enonesArylhydrazine hydrochloridesCyclocondensation1,3-Regioisomer of pyrazoleRegiocontrolled synthesis based on reagent form. acs.org
Trichloromethyl enonesFree ArylhydrazineCyclocondensation1,5-Regioisomer of pyrazoleRegiocontrolled synthesis based on reagent form. acs.org

Source: Adapted from various studies on substituted heterocycles. researchgate.netacs.org

Applications of 1h Pyrrole 2 Methanol, 3,5 Dimethyl in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The structure of 1H-Pyrrole-2-methanol, 3,5-dimethyl- makes it a valuable starting material for creating intricate heterocyclic systems. Pyrrole (B145914) and its derivatives are foundational components in numerous natural products and pharmacologically active compounds. juit.ac.in The strategic placement of the methyl and hydroxymethyl groups on the pyrrole core allows for controlled reactions to build larger, more complex molecular frameworks.

Synthesis of Polyfunctional Pyrrole Derivatives

Polyfunctional pyrroles, which contain multiple reactive centers, are key intermediates for accessing a wide variety of substituted heterocyclic compounds. nih.gov The 1H-Pyrrole-2-methanol, 3,5-dimethyl- scaffold can be elaborated into such derivatives through several synthetic strategies.

A primary transformation is the oxidation of the C2-hydroxymethyl group to a formyl (aldehyde) group, yielding 3,5-dimethyl-1H-pyrrole-2-carbaldehyde. bldpharm.com This aldehyde is a versatile intermediate that can undergo a multitude of subsequent reactions. For example, condensation reactions with various active methylene (B1212753) compounds can introduce new functional groups and build complexity. Research has shown that pyrrole aldehydes can be condensed with acetophenone (B1666503) derivatives to form pyrrole-based chalcones. researchgate.net

Furthermore, the pyrrole ring itself can undergo electrophilic substitution, and the N-H proton can be substituted, allowing for the introduction of a wide array of functional groups. juit.ac.in This multi-faceted reactivity enables the synthesis of diverse pyrrole derivatives, such as those incorporating thiazole, oxadiazole, or benzimidazole (B57391) moieties, starting from appropriately functionalized pyrrole precursors. nih.govnih.gov The synthesis of such compounds often involves multi-step sequences where each functional group is selectively manipulated. nih.gov

Pyrrole Precursor Type Reaction Resulting Derivative Class Significance
Pyrrole-2-carbaldehydeClaisen-Schmidt CondensationPyrrole-ChalconesScaffolds for antimicrobial and anticancer agents. researchgate.netnih.gov
Pyrrole Carboxylic Acid/EsterAmidation/Hydrazide FormationPyrrole Amides/HydrazidesIntermediates for further heterocyclization (e.g., to oxadiazoles). nih.gov
Pyrrole with N-H groupReaction with 2,5-Hexanedione (Paal-Knorr)N-Aryl/Alkyl PyrrolesFundamental method for N-substitution. researchgate.net
Pyrrole-dicarbaldehydeMulti-step synthesisComplex fused heterocyclesBuilding blocks for advanced materials and drugs. google.com

Precursor for Porphyrin and Polypyrrole Materials

The pyrrole unit is the fundamental building block of porphyrins and related macrocycles, which are crucial in biological systems (e.g., heme, chlorophyll) and have applications in photodynamic therapy and materials science. juit.ac.insemanticscholar.org The synthesis of meso-substituted porphyrins is commonly achieved through the acid-catalyzed condensation of a pyrrole and an aldehyde. acs.orgresearchgate.nettsijournals.com

In this context, 1H-Pyrrole-2-methanol, 3,5-dimethyl- can serve as a key precursor. Following oxidation to its corresponding aldehyde, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, it can be reacted with pyrrole itself (or a dipyrromethane) under established conditions (e.g., Lindsey or Adler-Longo methods) to form a porphyrinogen, which is subsequently oxidized to the final porphyrin. researchgate.net The methyl groups at the 3- and 5-positions would become β-substituents on one of the pyrrole rings within the final porphyrin macrocycle, influencing its electronic properties and solubility. Syntheses of porphyrins bearing hydroxymethyl groups have been developed, often using protected forms of hydroxymethyl-substituted dipyrromethanes. nih.gov

Similarly, this compound is a suitable monomer for the synthesis of functionalized polypyrrole (PPy) materials. Polypyrrole is an intrinsically conducting polymer typically synthesized via the oxidative polymerization of pyrrole. semanticscholar.org Using a substituted monomer like 1H-Pyrrole-2-methanol, 3,5-dimethyl- would result in a polymer with pendant hydroxymethyl and methyl groups along the backbone. These functional groups can alter the polymer's physical and chemical properties, such as solubility, processability, and capacity for further chemical modification.

Formation of Related Pyrrole Conjugates and Hybrid Molecules

The reactivity of 1H-Pyrrole-2-methanol, 3,5-dimethyl- allows it to be incorporated into larger molecular systems, creating hybrid molecules that conjugate the pyrrole scaffold with other pharmacologically or materially important structures.

Pyrrole-Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for a wide range of biological activities. nih.govuniba.it The synthesis of chalcones is typically achieved via a Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone. nih.gov

To synthesize a pyrrole-chalcone derivative from 1H-Pyrrole-2-methanol, 3,5-dimethyl-, the pyrrole-methanol would first be oxidized to 3,5-dimethyl-1H-pyrrole-2-carbaldehyde. This pyrrole aldehyde can then react with a variety of substituted acetophenones. In this reaction, the pyrrole ring acts as the "aryl" group attached to the aldehyde, while the phenyl ring from acetophenone forms the other "aryl" group of the resulting chalcone. Numerous studies have demonstrated the successful synthesis of pyrrole-based chalcones using this methodology, yielding compounds with potential antimicrobial and cytotoxic properties. researchgate.netnih.govnih.gov

Reactant 1 (Pyrrole Component) Reactant 2 (Ketone) Condensation Type Product Class Reported Activity
2-Acetyl-1-methylpyrrole5-(Aryl)furfuralBase-catalyzed Claisen-SchmidtFuran-Pyrrole ChalconesAntimicrobial, Anticancer nih.gov
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateSubstituted AcetophenonesBase-catalyzed Claisen-SchmidtCarboxylate-Pyrrole ChalconesAntimicrobial researchgate.net
2-AcetylpyrroleSubstituted BenzaldehydesBase-catalyzed Claisen-SchmidtPhenyl-Pyrrole ChalconesCYP1 Isoform Inhibition nih.gov

Dihydropyridine (B1217469) Systems Incorporating Pyrrole Units

Dihydropyridines are another class of heterocyclic compounds with significant applications in medicinal chemistry, most notably as calcium channel blockers. The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction used to produce dihydropyridines. researchgate.net This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source.

The aldehyde component in the Hantzsch synthesis can be varied to introduce different substituents into the final dihydropyridine ring. By using 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (obtained from the oxidation of 1H-Pyrrole-2-methanol, 3,5-dimethyl-), a pyrrole moiety can be directly incorporated at the 4-position of the dihydropyridine ring. This creates a hybrid molecule that combines the structural features of both the pyrrole and dihydropyridine scaffolds, offering a pathway to novel compounds with potentially unique biological activities.

Development of Chemical Libraries for Screening Initiatives

Chemical libraries are large, diverse collections of molecules used in high-throughput screening to identify "hit" compounds with desired biological activity, which can serve as starting points for drug discovery. nih.gov The creation of these libraries often relies on using a central "scaffold" or "building block" that can be readily modified to generate a wide range of derivatives.

1H-Pyrrole-2-methanol, 3,5-dimethyl- is an excellent scaffold for developing such libraries. Its multiple points of reactivity—the N-H group, the C4 position of the pyrrole ring, and the C2-hydroxymethyl group—allow for diversification through various chemical reactions. As detailed in the sections above, this single precursor can be used to generate diverse and complex heterocyclic families, including:

Polyfunctional pyrroles

Porphyrins

Pyrrole-chalcones

Pyrrole-dihydropyridine conjugates

By systematically reacting the 1H-Pyrrole-2-methanol, 3,5-dimethyl- core with different sets of reagents in a combinatorial fashion, a large library of related but structurally distinct compounds can be rapidly synthesized. nih.gov These libraries, built around a common pyrrole framework, can then be screened against various biological targets to identify new lead compounds for therapeutic development. nih.govresearchgate.net

Mechanistic Insights into Biological Interactions in Vitro Research Focus

Molecular Target Identification and Binding Affinity Studies

The biological activity of a compound is fundamentally dictated by its ability to interact with specific molecular targets within a biological system. For pyrrole (B145914) derivatives, these interactions are often with proteins and nucleic acids, driven by a combination of bonding forces.

Interaction with Proteins and Nucleic Acids

Pyrrole-containing molecules have demonstrated a propensity to bind to a variety of proteins, including enzymes and kinases. For instance, a series of novel pyrrole derivatives have been identified as potent inhibitors of lymphocyte-specific kinase (Lck), with the most effective analogues exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov The binding of these inhibitors to the kinase domain prevents the phosphorylation of downstream targets, thereby modulating immune responses.

In the context of nucleic acids, certain pyrrole-derived bifunctional electrophiles are known to form interstrand cross-links in DNA. nih.gov This interaction is highly specific, preferentially targeting the exocyclic amino groups of deoxyguanosine residues. nih.gov This covalent modification of DNA can have significant biological consequences, including the inhibition of DNA replication and transcription, which is a mechanism exploited by some anticancer agents.

Furthermore, some pyrrole derivatives act as thyroid hormone receptor-β (THR-β) agonists. acs.org The interaction involves the pyrrole moiety engaging in π-π stacking with aromatic residues, such as phenylalanine, within the receptor's binding pocket. acs.org This interaction is crucial for the agonistic activity of the compound.

Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The binding of pyrrole derivatives to their molecular targets is stabilized by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. The pyrrole ring itself, with its NH group, can act as a hydrogen bond donor. Additionally, substituents on the pyrrole ring, such as the hydroxymethyl group in 1H-Pyrrole-2-methanol, 3,5-dimethyl-, can participate in hydrogen bonding as both donors and acceptors.

In the case of pyrrole-based Lck inhibitors, hydrogen bonding plays a critical role in their binding affinity. nih.gov Similarly, the interaction of some pyrrole derivatives with cholinesterases is also stabilized by hydrogen bonds. nih.govresearchgate.net

Hydrophobic interactions are equally important, particularly for pyrrole derivatives with alkyl or aryl substituents. The methyl groups on the 3 and 5 positions of the pyrrole ring in 1H-Pyrrole-2-methanol, 3,5-dimethyl- would contribute to hydrophobic interactions within a protein's binding pocket. The importance of such interactions is highlighted in the design of pyrrole analogues of combretastatin (B1194345) A-4, where hydrophobic substituents enhance biological activity.

Cellular Pathway Modulation Studies (Excluding Clinical Outcomes)

The molecular interactions of pyrrole derivatives translate into the modulation of various cellular pathways, leading to a range of biological effects. In vitro studies have explored their efficacy against microbial strains, their antiproliferative and cytotoxic effects on cancer cells, and their ability to modulate neurotransmitter systems.

In Vitro Efficacy Against Microbial Strains (e.g., Antileishmanial, Antibacterial, Antifungal)

Pyrrole-containing compounds have a long history of investigation for their antimicrobial properties. While specific data on the antileishmanial activity of 1H-Pyrrole-2-methanol, 3,5-dimethyl- is scarce, the broader class of pyrrole derivatives has shown promise.

In terms of antibacterial activity, various substituted pyrrole derivatives have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria. researchgate.net For example, some tetrasubstituted pyrrole derivatives have demonstrated significant activity against Escherichia coli. researchgate.net The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes. The antimicrobial activity of methanol (B129727) extracts from various traditional medicinal plants, some of which may contain pyrrole-like structures, has also been documented. nih.govnih.gov

With regard to antifungal activity, research on related compounds suggests potential efficacy. For instance, a study on the antifungal properties of a molecule containing a dihydro-pyrrole ring showed activity against Aspergillus fumigatus. The general structural features of pyrroles contribute to their ability to interfere with fungal growth and proliferation.

Table 1: In Vitro Antimicrobial Activity of Selected Pyrrole Derivatives

Compound/ExtractTarget OrganismActivityReference
Tetrasubstituted pyrrole derivativesEscherichia coliSignificant antibacterial activity researchgate.net
Methanol extracts of various plantsGram-positive and Gram-negative bacteriaBroad-spectrum antibacterial activity nih.govnih.gov
Dihydro-pyrrole derivativeAspergillus fumigatusAntifungal activity

Note: This table is illustrative and based on studies of various pyrrole derivatives, not specifically 1H-Pyrrole-2-methanol, 3,5-dimethyl-.

In Vitro Antiproliferative and Cytotoxic Effects on Cell Lines

A significant body of research has focused on the anticancer potential of pyrrole derivatives. These compounds have been shown to exert antiproliferative and cytotoxic effects on a variety of cancer cell lines through diverse mechanisms.

Studies on alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates have demonstrated potent cytotoxic activity against murine L1210 lymphoid leukemia cells. nih.gov The primary mechanism of action was found to be the inhibition of de novo purine (B94841) biosynthesis, a critical pathway for DNA synthesis in rapidly dividing cancer cells. nih.gov

Novel pyrrole hydrazones have also been synthesized and evaluated for their antiproliferative effects. mdpi.com One such compound exhibited selective cytotoxicity against human melanoma cells, inducing apoptosis and causing cell cycle arrest in the S phase. mdpi.com The position of substituents on the pyrrole ring was found to be crucial for this activity.

Furthermore, a wide range of pyrrole derivatives have been shown to have dose- and time-dependent cytotoxic activity against various tumor cell lines, including those of the colon, breast, and ovary. nih.govmdpi.com

Table 2: In Vitro Cytotoxic Activity of Selected Pyrrole Derivatives on Cancer Cell Lines

Compound ClassCell LineEffectMechanism of ActionReference
Alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylatesL1210 lymphoid leukemiaPotent cytotoxicityInhibition of purine biosynthesis nih.gov
Pyrrole hydrazonesHuman melanoma (SH-4)Selective antiproliferative activityInduction of apoptosis, S-phase cell cycle arrest mdpi.com
Various pyrrole derivativesLoVo (colon), MCF-7 (breast), SK-OV-3 (ovary)Dose- and time-dependent cytotoxicityNot fully elucidated nih.govmdpi.com

Note: This table presents findings from studies on various pyrrole derivatives and does not represent direct data for 1H-Pyrrole-2-methanol, 3,5-dimethyl-.

Neuropharmacological Modulation of Neurotransmitter Systems (In Vitro)

The pyrrole scaffold is also a key feature in compounds designed to interact with the nervous system. In vitro studies have revealed their potential to modulate neurotransmitter systems, particularly through the inhibition of cholinesterases.

A series of 1,3-diaryl-pyrrole derivatives were synthesized and found to be selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.govresearchgate.net BChE is an important enzyme in the central nervous system, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. The inhibition by these pyrrole derivatives was found to be of a mixed competitive mode. nih.govresearchgate.net

Other research has focused on the development of pyrrole derivatives as dual inhibitors of both monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both of which are key targets in the treatment of Alzheimer's disease. nih.gov The pyrrole ring in these molecules contributes to favorable hydrophobic interactions within the active site of MAO-B. nih.gov

Table 3: In Vitro Neuropharmacological Activity of Selected Pyrrole Derivatives

Compound ClassTargetActivityReference
1,3-diaryl-pyrrole derivativesButyrylcholinesterase (BChE)Selective inhibition nih.govresearchgate.net
Pyrrole-based hydrazidesMonoamine oxidase B (MAO-B) and Acetylcholinesterase (AChE)Dual inhibition nih.gov

Note: This table is based on research on various pyrrole derivatives and is intended to illustrate potential activities, not direct findings for 1H-Pyrrole-2-methanol, 3,5-dimethyl-.

Structure-Activity Relationship (SAR) and Structural Modification Effects on Biological Profiles

The biological activity of pyrrole-based compounds is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives related to the 1H-Pyrrole-2-methanol, 3,5-dimethyl- scaffold, in vitro research has illuminated how specific structural modifications influence their biological profiles, particularly in areas like anticancer and antimalarial activity. The versatility of the pyrrole ring serves as a valuable template for creating a wide array of lead compounds. nih.gov

Key structural features, such as the substituents on the pyrrole ring and the nature of the group at the N-1 position, have been shown to be critical determinants of biological function. nih.govnih.gov

Effects of Modifications on the Pyrrole Ring:

The substituents on the pyrrole ring itself play a fundamental role in the molecule's interaction with biological targets. Research into pyrrolone antimalarials demonstrated the significance of the methyl groups on the pyrrole core.

Methyl Groups: The presence of methyl groups on the pyrrole ring is often crucial for potent biological activity. In one study, the removal of the methyl substituents from a pyrrole ring resulted in a substantial decrease in antimalarial activity, with a 20 to 25-fold loss of potency. nih.gov Conversely, replacing both methyl groups with slightly larger ethyl groups did not cause a significant change in activity. nih.gov This suggests that appropriately sized alkyl groups at these positions are important for the compound's interaction with its target.

Pyrrole Ring Replacement: The pyrrole ring itself is often an indispensable part of the pharmacophore. Attempts to replace the pyrrole ring with other five-membered heterocycles such as imidazole, pyrazole, triazole, thiazole, furan, or isoxazole (B147169) led to a significant reduction in activity, ranging from 20 to 1000-fold. nih.gov

Table 1: Effect of Pyrrole Ring (Ring B) Modification on Antimalarial Activity. nih.gov
ModificationResulting Change in Activity
Removal of methyl substituents~20-25-fold loss in activity
Replacement of methyl groups with ethyl groupsNo significant effect on activity
Replacement of pyrrole with other heterocycles (imidazole, pyrazole, etc.)Significant loss of activity (~20-1000-fold)

Effects of Modifications at the N-1 Position:

For many pyrrole derivatives, the substituent at the N-1 position is a key modulator of biological activity. Studies on a class of anticancer agents known as aroyl-and-aryl-pyrroles (ARAPs) have provided detailed SAR insights regarding substitutions on a phenyl ring attached at this position. nih.gov These compounds were evaluated for their ability to inhibit tubulin polymerization and the growth of MCF-7 human breast cancer cells.

Requirement of an N-Aryl Group: The presence of a phenyl ring at the N-1 position was found to be essential for the antitubulin activity of ARAPs. nih.gov Compounds lacking this pendant 1-phenyl ring did not inhibit tubulin assembly. nih.gov

Substituents on the N-Phenyl Ring: The type and position of substituents on the N-phenyl ring dramatically influenced the compound's potency.

Halogenation: The introduction of a chlorine or fluorine atom onto the 1-phenyl ring produced potent inhibitors of tubulin polymerization. nih.gov However, these derivatives were only moderate to weak inhibitors of MCF-7 cell growth. nih.gov

Nitro and Amino Groups: Among nitrophenyl derivatives, only the compound with a nitro group at the meta-position (1-(3-nitrophenyl)-pyrrole 19) showed significant inhibition of tubulin polymerization (IC₅₀ of 8.9 μM). nih.gov A crucial finding was that the reduction of this nitro group to an amino group (derivative 22) led to a dramatic increase in potency, potently inhibiting tubulin assembly with an IC₅₀ of 1.4 μM and MCF-7 cell growth with an IC₅₀ of 15 nM. nih.gov

Further Amino Group Modification: Further modifications of the 1-(3-aminophenyl)pyrrole derivative (compound 22) showed that while most derivatives retained potent tubulin polymerization inhibition, their effect on MCF-7 cell growth varied. nih.gov For instance, compound 28 was the most potent tubulin assembly inhibitor (IC₅₀ = 0.86 μM) among the series. nih.gov

Table 2: Structure-Activity Relationship of N-1 Phenyl-Substituted Pyrrole Derivatives as Tubulin Polymerization and MCF-7 Cell Growth Inhibitors. nih.gov
CompoundN-1 Phenyl Ring SubstituentTubulin Polymerization Inhibition IC₅₀ (μM)MCF-7 Cell Growth Inhibition IC₅₀ (nM)
193-Nitro8.9-
223-Amino1.415
28-0.8660
Reference (Colchicine)-3.2-

Role and Occurrence in Natural Products and Biosynthesis

Isolation and Characterization of Pyrrole-2-methanol Derivatives from Natural Sources

The marine environment, particularly marine-derived actinomycetes of the genus Streptomyces, is a prolific source of structurally diverse pyrrole-containing alkaloids. mdpi.comencyclopedia.pub Chemical investigations of these microorganisms have led to the discovery of numerous novel compounds, many of which possess a substituted pyrrole (B145914) core. mdpi.comnih.gov For instance, a chemical investigation of the marine-derived actinomycete Streptomyces zhaozhouensis resulted in the isolation of two new alkaloids, streptopyrroles B and C, alongside four known analogues. mdpi.comnih.govresearchgate.net Similarly, six new N-alkylpyrrole alkaloids, named xiapyrroles A–F, were isolated from the marine-derived actinomycete Streptomyces xiamenensis found in a sponge sample. acs.org

These natural products often feature the pyrrole ring acylated or alkylated at various positions. A common structural class is the pyrrole-2-carboxamides, which are frequently found in sponges of the genus Agelas. chim.it While these are not pyrrole-2-methanols, their biosynthetic precursor is the pyrrole-2-carboxylate scaffold, which is closely related. researchgate.net The investigation of endophytic fungi has also yielded acylated pyrroles, such as fusarine from Fusarium incarnatum. mdpi.com

The characterization of these isolated compounds relies heavily on modern spectroscopic techniques. The structures of the streptopyrroles and xiapyrroles were elucidated through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, and comparison with existing literature data. mdpi.comacs.org

Table 1: Examples of Naturally Occurring Pyrrole Alkaloids from Marine Sources

Compound NameSource OrganismStructural ClassReported ActivityReference
Streptopyrrole BStreptomyces zhaozhouensisPyrrole AlkaloidAntimicrobial against Gram-positive bacteria mdpi.comnih.gov
Streptopyrrole CStreptomyces zhaozhouensisPyrrole AlkaloidAntimicrobial against Gram-positive bacteria mdpi.comnih.gov
Xiapyrrole AStreptomyces xiamenensisN-Alkylpyrrole AlkaloidNot reported acs.org
Xiapyrrole EStreptomyces xiamenensisN-Alkylpyrrole AlkaloidNot reported acs.org
LongamideAgelas sp.Brominated Pyrrole-2-carboxamideAntibacterial, Cytotoxic chim.it
Agelastatin AAgelas sp.Brominated Pyrrole-2-carboxamideCytotoxic chim.it

Biosynthetic Pathways Involving Pyrrole Methanol (B129727) Intermediates

The most fundamental role of pyrrole intermediates in biosynthesis is in the construction of tetrapyrroles, the "pigments of life," which include hemes, chlorophylls, and vitamin B12. acs.org The universal precursor for all naturally occurring porphyrins is a pyrrole derivative called porphobilinogen (B132115) (PBG). nih.gov

The biosynthesis begins with the condensation of two molecules of δ-aminolevulinic acid (ALA) to form one molecule of porphobilinogen. nih.gov The key step involving a pyrrole methanol intermediate is the polymerization of four PBG molecules, a reaction catalyzed by the enzyme porphobilinogen deaminase, which is also known as hydroxymethylbilane (B3061235) synthase. nih.govutah.edu This enzyme catalyzes the head-to-tail condensation of four PBG units to form a linear tetrapyrrole called hydroxymethylbilane. researchgate.net This unstable intermediate is essentially a chain of four pyrrole rings linked by methylene (B1212753) bridges, with the terminal pyrrole bearing a hydroxymethyl group—a structure analogous to a pyrrole methanol.

This linear hydroxymethylbilane is the crucial branch point. In the absence of a second enzyme, it spontaneously cyclizes to form uroporphyrinogen I, a non-functional isomer. utah.eduresearchgate.net However, the enzyme uroporphyrinogen III cosynthase acts on the hydroxymethylbilane, inverting the final pyrrole ring (ring D) before catalyzing cyclization to produce the physiologically essential uroporphyrinogen III isomer. nih.govutah.eduresearchgate.net This isomer is the common precursor for the synthesis of all other vital tetrapyrroles. nih.gov

Beyond tetrapyrroles, the pyrrole-2-carboxyl skeleton, which can be considered the oxidized form of pyrrole-2-methanol, is a recurring framework in many microbial and plant natural products and is known to be biosynthetically derived from the amino acid L-proline. researchgate.net

Table 2: Key Steps in the Biosynthesis of Uroporphyrinogen III

StepSubstrate(s)Enzyme(s)Product(s)SignificanceReference
12 x δ-Aminolevulinic AcidPorphobilinogen SynthasePorphobilinogen (PBG)Formation of the fundamental pyrrole building block. nih.gov
24 x PorphobilinogenPorphobilinogen Deaminase (Hydroxymethylbilane Synthase)HydroxymethylbilanePolymerization into a linear tetrapyrrole; involves a pyrrole methanol-like intermediate. nih.govutah.eduresearchgate.net
3HydroxymethylbilaneUroporphyrinogen III CosynthaseUroporphyrinogen IIIRearrangement and cyclization to the physiologically active isomer. nih.govutah.edu

Structural Elucidation of Natural Products Containing the 3,5-dimethyl-1H-pyrrole-2-methanol Motif

While natural products with the exact 3,5-dimethyl-1H-pyrrole-2-methanol structure are not prominently documented, the methods used to elucidate the structures of related, highly substituted pyrrole alkaloids are well-established. These analytical techniques are essential for determining the precise substitution pattern and stereochemistry of complex natural molecules.

The primary tools for structural elucidation are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net High-resolution mass spectrometry (HRMS) provides the exact molecular formula of a new compound. mdpi.comresearchgate.net 1D NMR spectra (¹H and ¹³C) reveal the types and numbers of protons and carbons present, while 2D NMR experiments establish the connectivity between them.

For example, in the structural determination of xiapyrroles, HMBC (Heteronuclear Multiple Bond Correlation) experiments were crucial for piecing together the molecular fragments. acs.org Correlations observed from specific protons to carbons several bonds away allowed for the assembly of the pyrrole ring system and confirmed its connection to a tyramine (B21549) fragment via the pyrrole nitrogen. acs.org NOESY (Nuclear Overhauser Effect Spectroscopy) data can be used to confirm the position of certain groups, such as the hydroxamate group in xiapyrrole F. acs.org

The absolute configuration of chiral centers within these molecules is often determined by comparing experimentally measured electronic circular dichroism (ECD) spectra with those calculated using quantum chemical methods. acs.orgresearchgate.net In some cases, when suitable crystals can be grown, single-crystal X-ray analysis provides unambiguous confirmation of the entire structure, as was used to confirm the structure of longamide B methyl ester. chim.it

Table 3: Illustrative Spectroscopic Data for a Substituted Pyrrole Natural Product (Xiapyrrole E)

Atom Position¹H NMR Chemical Shift (δH, multiplicity, J in Hz)¹³C NMR Chemical Shift (δC)Key HMBC Correlations
2-128.4H-4, H-6, H-15, H-16
3-139.5H-15
45.80 (s)113.0C-2, C-5, C-14
5-142.9H-4, H-6, H-14
64.35 (t, 7.2)49.3C-2, C-5, C-7, C-8
14 (Methyl)1.86 (s)10.6C-4, C-5
15 (Methyl)2.32 (s)12.3C-2, C-3, C-4
16 (Formyl)9.50 (s)179.8C-2

Data adapted from the analysis of xiapyrrole E, isolated from Streptomyces xiamenensis. acs.org

Catalytic Applications of Pyrrole Based Systems

Role in Metal-Catalyzed Reactions

The structural motif of (3,5-dimethyl-1H-pyrrol-2-yl)methanol is integral to the design of sophisticated molecular catalysts for important chemical transformations. One notable application is in the field of water oxidation, a key process in artificial photosynthesis and the production of hydrogen fuel.

A patent describes a monomolecular catalyst for water oxidation that incorporates the (3,5-dimethyl-1H-pyrrol-2-yl)methanol structure. google.com The catalyst, 4-((bis(pyridin-2-ylmethyl)amino)methyl)(3,5-dimethyl-1H-pyrrol-2-yl)methanol, is a complex molecule where the pyrrole (B145914) methanol (B129727) core is functionalized to create a ligand capable of coordinating with a metal center, likely to facilitate the challenging multi-electron process of water splitting. The patent details the preparation of this complex catalyst, highlighting the importance of the pyrrole framework in constructing effective catalytic agents. google.com

The design of such catalysts often involves the strategic placement of functional groups that can cooperate in the catalytic cycle. The pyrrole ring itself is electron-rich and can influence the electronic properties of the metal center, while the hydroxymethyl group can participate in proton-coupled electron transfer events, which are crucial for water oxidation.

Catalyst Component Function Source
(3,5-dimethyl-1H-pyrrol-2-yl)methanolCore structural framework google.com
bis(pyridin-2-ylmethyl)amino moietyLigand for metal coordination google.com
Metal Center (implied)Active site for water oxidation google.com

Organic Catalysis and Organocatalytic Applications

Beyond metal-catalyzed reactions, pyrrole-2-methanol derivatives, also known as pyrrole-2-carbinols, have been explored as precursors to reactive intermediates in organocatalysis. These compounds can undergo dehydration in the presence of a Brønsted acid catalyst to form 2-methide-2H-pyrroles, which are potent electrophiles for a variety of enantioselective transformations. acs.orgnih.gov

Research in this area has demonstrated that chiral phosphoric acids can catalyze the in situ generation of these pyrrole methides from pyrrole-2-carbinols and facilitate their reaction with various nucleophiles. acs.orgnih.gov This strategy has been successfully applied to the synthesis of complex heterocyclic structures with high levels of stereocontrol.

One prominent example is the enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aldehydes. acs.orgnih.gov This reaction provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols, which are valuable building blocks in medicinal chemistry. The reaction is typically catalyzed by a BINOL-derived phosphoric acid, which controls the stereochemical outcome of the cycloaddition.

The general scope of this organocatalytic approach is broad, with various substituted pyrrole-2-carbinols and aldehydes being viable substrates. The reaction conditions are typically mild, and the resulting products are obtained in good yields and with high diastereo- and enantioselectivity.

Reactant 1 Reactant 2 Catalyst Product Stereoselectivity Source
1H-pyrrole-2-carbinolsAryl acetaldehydesBINOL-phosphoric acid2,3-dihydro-1H-pyrrolizin-3-olsHigh enantio- and diastereoselectivity acs.orgnih.gov

The synthetic utility of the resulting pyrrolizine products can be further demonstrated through post-modifications. For instance, treatment of a pyrrolizine with a Lewis acid like Sc(OTf)₃ can generate an iminium ion that can be trapped by other nucleophiles, such as pyrrole itself, to create even more complex molecular architectures with retained enantiopurity. acs.org

While these examples utilize the broader class of pyrrole-2-carbinols, they establish a clear precedent for the potential of 1H-Pyrrole-2-methanol, 3,5-dimethyl- to serve as a valuable precursor in the field of organocatalysis. The specific substitution pattern of this compound could offer unique reactivity and selectivity profiles in such transformations.

Future Directions and Emerging Research Avenues

Advanced Methodologies for Sustainable Synthesis

A primary focus of contemporary chemical research is the development of environmentally responsible synthetic protocols. Future work on 1H-Pyrrole-2-methanol, 3,5-dimethyl- should leverage advanced sustainable methods to move beyond traditional, often harsh, synthetic routes.

Promising sustainable approaches include:

Catalytic Dehydrogenative Coupling: This methodology, particularly using iridium-based catalysts, enables the formation of pyrroles from secondary alcohols and amino alcohols with the sole byproduct being hydrogen gas. nih.gov Adapting this process could allow for the synthesis of 1H-Pyrrole-2-methanol, 3,5-dimethyl- from renewable feedstocks under mild conditions.

Mechanochemistry: By performing reactions in the solid state, mechanochemistry minimizes or eliminates the need for solvents, thereby reducing waste and environmental impact. nih.gov This technique has proven effective for synthesizing complex heterocyclic structures like porphyrins and could be a highly efficient route to 1H-Pyrrole-2-methanol, 3,5-dimethyl-. nih.gov

Solvent-Free Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form a complex product, which is a highly efficient and atom-economical approach. mdpi.com

Table 1: Overview of Potential Sustainable Synthesis Methods

Methodology Core Advantages Applicability to Target Compound Key References
Iridium-Catalyzed Dehydrogenative Coupling High atom economy, mild conditions, minimal waste. Synthesis from appropriate alcohol and amino alcohol precursors. nih.gov
Mechanochemistry Solvent-free, high yield, reproducible. Solid-state condensation of precursor molecules. nih.gov
Solvent-Free Multicomponent Reactions Operational simplicity, high efficiency, reduced purification steps. One-pot synthesis from simple, readily available starting materials. nih.govmdpi.com

Deeper Exploration of Reactivity and Selectivity

A comprehensive understanding of the chemical behavior of 1H-Pyrrole-2-methanol, 3,5-dimethyl- is essential for its application as a synthetic intermediate. The pyrrole (B145914) ring is inherently electron-rich and thus prone to electrophilic substitution. The positioning of the two electron-donating methyl groups at the 3- and 5-positions, along with the hydroxymethyl group at the 2-position, dictates its reactivity and selectivity.

The primary site for electrophilic attack is expected to be the unsubstituted C4 position. The hydroxymethyl group at the C2 position provides a versatile handle for further chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a good leaving group for subsequent nucleophilic substitution reactions. Future research should focus on systematically mapping the regioselectivity of various electrophilic substitution reactions and exploring the synthetic utility of the hydroxymethyl group.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. Density Functional Theory (DFT) is a particularly useful tool for predicting the properties and reactivity of molecules like 1H-Pyrrole-2-methanol, 3,5-dimethyl-. mdpi.com

Key areas where computational chemistry can provide valuable insights include:

Prediction of Molecular Structure and Stability: Determining the lowest energy conformation of the molecule.

Analysis of Electronic Properties: Calculating HOMO-LUMO gaps to predict chemical reactivity and electronic transitions.

Mapping Reactivity: Using Fukui functions to identify the most probable sites for electrophilic and nucleophilic attack.

Simulation of Spectroscopic Data: Assisting in the interpretation of experimental data from techniques like NMR and IR spectroscopy.

By validating computational predictions with experimental data, a more profound understanding of the structure-activity relationships of this compound can be established, which will, in turn, guide the design of new synthetic routes and applications.

Table 2: Key DFT Parameters for Predicting Reactivity

DFT Parameter Significance in Reactivity Prediction Hypothetical Application to Target Compound Key References
HOMO-LUMO Gap Indicates kinetic stability; a smaller gap suggests higher reactivity. Prediction of charge transfer potential.
Fukui Function (f⁻) Identifies the most nucleophilic sites, prone to electrophilic attack. The C4 position is predicted to be the most nucleophilic.
Solvent Effects (PCM) Accounts for the influence of the solvent on reactivity and stability. Simulating reactions in various solvent environments.

Design of Novel Functional Materials and Biological Probes

The unique structure of 1H-Pyrrole-2-methanol, 3,5-dimethyl- makes it a promising candidate for the development of advanced functional materials and targeted biological probes.

Functional Materials: Polysubstituted pyrroles are essential building blocks for porphyrins and other macrocyclic compounds used in materials science. researchgate.net The title compound could serve as a precursor to novel porphyrinoids with tailored photophysical properties. Additionally, the hydroxymethyl group allows for its incorporation into polymeric structures, potentially leading to new conductive or photoactive materials. researchgate.net High-pressure synthesis methods could also be employed to create novel materials from this precursor. elsevierpure.com

Biological Probes: The pyrrole core is a common feature in many biologically active molecules. researchgate.net The functional handles on 1H-Pyrrole-2-methanol, 3,5-dimethyl- allow for the straightforward synthesis of a diverse library of derivatives for biological screening. For instance, by appending a chromophore or fluorophore, it could be transformed into a selective sensor for metal ions or other biomolecules. mdpi.commdpi.com Research into diazocrowns containing a pyrrole unit has demonstrated their potential as colorimetric probes for lead(II), suggesting a viable strategy for developing new sensors based on the 1H-Pyrrole-2-methanol, 3,5-dimethyl- scaffold. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 3,5-dimethyl-1H-pyrrole-2-methanol, and how can reaction conditions be optimized for yield?

  • Synthesis Routes :
    • Alkylation : Use NaH and methyl iodide (MeI) in THF for regioselective alkylation of pyrrole precursors .
    • Functionalization : Nitration (HNO₃ at 0°C) followed by Suzuki coupling (e.g., with arylboronic acids using Pd(PPh₃)₄) introduces aromatic substituents .
    • Hydrolysis : Ester-to-carboxylic acid conversion via NaOH in ethanol under reflux, followed by acid quenching (HCl) to precipitate products .
  • Optimization :
    • Temperature Control : Lower temperatures (0°C) minimize side reactions during nitration .
    • Catalyst Selection : Palladium catalysts enhance coupling efficiency .
    • Purification : Recrystallization in ethyl acetate improves purity .

Q. Which spectroscopic techniques are most effective for characterizing 3,5-dimethyl-1H-pyrrole-2-methanol, and how are key functional groups identified?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Methyl groups (δ ~2.1–2.5 ppm) and pyrrolic protons (δ ~6.5–7.0 ppm) confirm substitution patterns .
    • ¹³C NMR : Carboxylic acid derivatives show carbonyl signals (δ ~165–175 ppm) .
  • Infrared (IR) Spectroscopy : Hydroxyl (-OH) stretches (~3200–3600 cm⁻¹) and C-O bonds (~1250 cm⁻¹) validate methanol functionality .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 167.2050 for ethyl ester derivatives) confirm molecular weight .

Q. What safety precautions are critical when handling 3,5-dimethyl-1H-pyrrole-2-methanol and its intermediates?

  • Hazard Mitigation :
    • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., nitro derivatives) .
    • Personal Protective Equipment (PPE) : Gloves and goggles prevent skin/eye contact with corrosive reagents (e.g., HCl, NaOH) .
    • Emergency Protocols : Immediate rinsing with water for spills and medical consultation for exposure .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 3,5-dimethyl-1H-pyrrole-2-methanol, and what functionals are recommended?

  • Methodology :
    • Hybrid Functionals : B3LYP (Becke-3-parameter Lee-Yang-Parr) combines exact exchange and gradient corrections for accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .
    • Basis Sets : 6-31G* or def2-TZVP balance computational cost and accuracy for pyrrole systems .
  • Applications :
    • Electron Density Analysis : Conceptual DFT parameters (e.g., electronegativity, hardness) predict reactivity trends .
    • Charge Transfer : Fukui functions identify nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of 3,5-dimethyl-1H-pyrrole-2-methanol?

  • Multi-Technique Validation :
    • Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
    • Isotopic labeling (e.g., ¹³C) clarifies ambiguous assignments .
  • Computational Validation :
    • Compare experimental IR peaks with DFT-simulated spectra to confirm functional groups .
    • Use time-dependent DFT (TD-DFT) to model UV-Vis absorption bands .

Q. How does the crystal packing of tert-butyl ester derivatives inform supramolecular behavior?

  • Structural Insights :
    • Hydrogen Bonding : N–H⋯O interactions form inversion dimers (R₂²(10) motifs), stabilizing crystal lattices .
    • Planarity : Non-H atoms (excluding tert-butyl groups) exhibit near-planar geometry (RMSD ~0.086 Å), enhancing π-π stacking .
  • Implications :
    • Coordination Chemistry : Planar pyrrole units act as ligands for metal complexes .
    • Material Design : Tert-butyl groups improve solubility for crystallography while maintaining structural rigidity .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 3,5-dimethylpyrrole derivatives?

  • Functional Group Modulation :
    • Hydroxyl Groups : Enhance hydrogen-bonding interactions in enzyme inhibition (e.g., kinase targets) .
    • Aromatic Substitutions : Electron-withdrawing groups (e.g., Cl) increase electrophilicity for covalent binding .
  • Synthetic Routes :
    • Cyclization Reactions : Base-assisted cyclization (e.g., K₂CO₃) forms dihydropyrrolones with anticancer potential .
    • Schiff Base Formation : Condensation with aldehydes yields ligands for catalytic or medicinal applications .

Q. What challenges arise in analyzing reaction mechanisms for pyrrole functionalization, and how are they addressed?

  • Mechanistic Ambiguities :
    • Regioselectivity : Competing alkylation sites resolved via DFT transition-state modeling .
    • Side Reactions : Nitration byproducts minimized using low-temperature HNO₃ .
  • Kinetic Studies :
    • Isotope Effects : Deuterated reagents (e.g., D₂O) track proton transfer steps in hydrolysis .
    • In Situ Monitoring : ReactIR spectroscopy captures intermediate formation in real time .

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